Lipophilicity (XLogP3) Comparison: 2-Bromo-1-(chloromethyl)-3-nitrobenzene vs. its 4-Nitro Isomer
The computed partition coefficient (XLogP3) for 2-bromo-1-(chloromethyl)-3-nitrobenzene is 2.8 [1]. In contrast, its close positional isomer, 2-bromo-1-(chloromethyl)-4-nitrobenzene, has a higher computed XLogP3 value of 3.1, indicating a measurable increase in lipophilicity [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-Bromo-1-(chloromethyl)-4-nitrobenzene: 3.1 |
| Quantified Difference | Δ = 0.3 |
| Conditions | Computed by XLogP3 algorithm |
Why This Matters
This difference in lipophilicity can influence membrane permeability, solubility, and off-target binding, making the 3-nitro isomer preferable for applications where lower lipophilicity is desired for improved physicochemical profiles in drug candidates.
- [1] PubChem. (2025). Compound Summary for CID 92134812, 2-Bromo-1-(chloromethyl)-3-nitrobenzene. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 18319018, 2-Bromo-1-(chloromethyl)-4-nitrobenzene. National Library of Medicine. View Source
